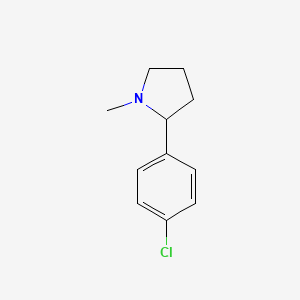
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrrolidine, 2-(4-chlorophenyl)-1-methyl-: is a heterocyclic organic compound featuring a pyrrolidine ring substituted with a 4-chlorophenyl group and a methyl group. This compound is part of the pyrrolidine family, which is known for its significant pharmacological and biological activities. Pyrrolidine derivatives are widely used in medicinal chemistry due to their diverse biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- typically involves the reaction of 4-chlorobenzaldehyde with methylamine and pyrrolidine under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and under hydrogenation conditions to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale hydrogenation processes using fixed-bed reactors. The reaction conditions are optimized to achieve high yields and purity of the product. The process involves the use of solvents like ethanol or methanol and operates under controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- can undergo oxidation reactions to form corresponding N-oxides.
Reduction: The compound can be reduced to form various reduced derivatives, depending on the reagents and conditions used.
Substitution: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor and its role in modulating biological pathways. It is also investigated for its antimicrobial and antiviral properties.
Medicine: The compound is explored for its potential therapeutic applications, including its use as an anticonvulsant, anti-inflammatory, and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry: In the industrial sector, Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- is used in the production of fine chemicals and specialty materials. Its derivatives are employed in the manufacture of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with receptors to influence cellular signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Pyrrolidine-2,4-dione: Known for its herbicidal and fungicidal properties.
2-(3,5-Dimethoxyphenyl)pyrrolidine: Used in the synthesis of pharmaceuticals.
Pyrrolidin-2-one: A versatile intermediate in organic synthesis.
Uniqueness: Pyrrolidine, 2-(4-chlorophenyl)-1-methyl- stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its 4-chlorophenyl group enhances its pharmacological activity, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C11H14ClN |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-1-methylpyrrolidine |
InChI |
InChI=1S/C11H14ClN/c1-13-8-2-3-11(13)9-4-6-10(12)7-5-9/h4-7,11H,2-3,8H2,1H3 |
InChI Key |
IPUNESKKHWBPCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



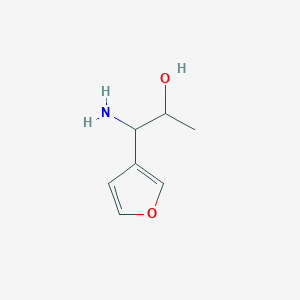
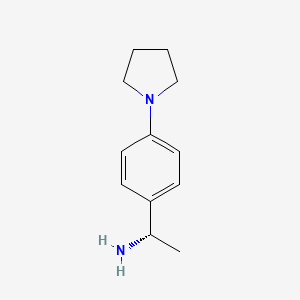
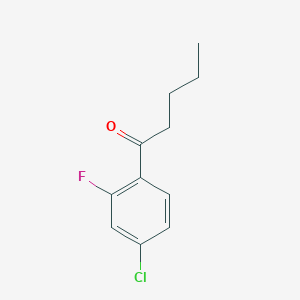


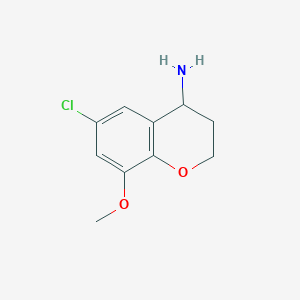
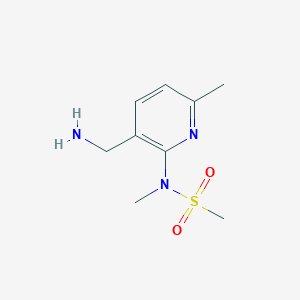
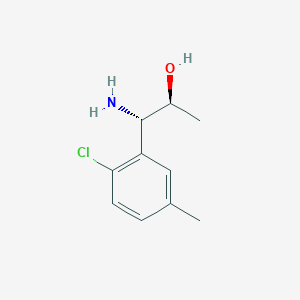
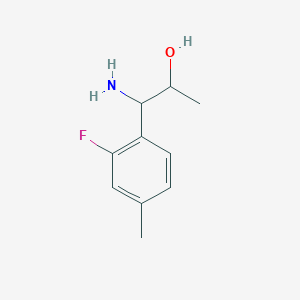
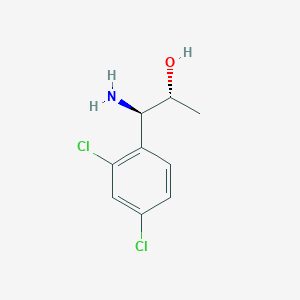
![4-Bromo-2-methyl-1,6-dihydro-7H-pyrrolo[2,3-C]pyridin-7-one](/img/structure/B13052286.png)
![Ethyl 2-(dimethylamino)-2-(2-methylbenzo[D]thiazol-5-YL)acetate](/img/structure/B13052295.png)

